molecular formula C20H20N2O3 B4486974 N-(3-acetylphenyl)-1-benzoylprolinamide

N-(3-acetylphenyl)-1-benzoylprolinamide

Cat. No.: B4486974
M. Wt: 336.4 g/mol
InChI Key: PTAHLVPOXYZMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-1-benzoylprolinamide is a synthetic prolinamide derivative supplied for investigative purposes in basic research. This compound is characterized by a prolinamide core, a structure feature found in molecules with diverse bioactivities. Related prolinamide compounds have been investigated for their interactions with various protein targets, such as prothrombin . Furthermore, structurally similar alaninamide and prolinamide derivatives have demonstrated significant research value in neurological studies, showing potent activity in preclinical seizure models . The presence of both acetyl and benzoyl functional groups on the proline nitrogen and aniline ring, respectively, may influence the compound's binding affinity and metabolic stability, making it a molecule of interest for structure-activity relationship (SAR) studies. Researchers are exploring this class of compounds for potential applications in developing novel pharmacological tools. This product is provided as a solid of high purity. It is intended for in vitro research applications only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals appropriately and in accordance with their institutional safety protocols.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-benzoylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14(23)16-9-5-10-17(13-16)21-19(24)18-11-6-12-22(18)20(25)15-7-3-2-4-8-15/h2-5,7-10,13,18H,6,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAHLVPOXYZMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with N-(3-acetylphenyl)-1-benzoylprolinamide, enabling comparisons of substituent placement and functional group effects:

N-(3-Acetylphenyl)-1H-indole-2-carboxamide (S8)
  • Structure : Replaces the benzoylprolinamide group with an indole-2-carboxamide.
  • Synthesis : Prepared via reaction of H-indole-2-carbonyl chloride with 3-acetylaniline in dichloromethane and triethylamine .
  • Key Differences :
    • The indole ring introduces aromaticity and planar rigidity, contrasting with the proline ring’s puckered conformation.
    • Carboxamide vs. prolinamide: The latter may enhance stereochemical control in metal coordination or binding interactions.
N-(4-Acetylphenyl)-1H-indole-2-carboxamide (S7)
  • Structure : Differs in the acetyl group’s position (para vs. meta on the phenyl ring).
  • Impact of Substituent Position :
    • Meta-substitution (as in the target compound) may alter electronic effects (e.g., resonance vs. inductive) compared to para-substitution, influencing solubility or reactivity .
(S)-N-(2-Benzoylphenyl)-1-benzoylprolinamide
  • Structure : Features a benzoyl group at the phenyl ring’s 2-position instead of 3-acetyl.
  • Electronic Effects : The electron-withdrawing benzoyl group (compared to acetyl) may reduce electron density on the phenyl ring, affecting coordination with metals like nickel(II) .
N-(3-Acetylphenyl)-acetamide
  • Structure : A simpler analog lacking the prolinamide and benzoyl groups.
  • Synthesis: Produced via acetylation of 3-aminoacetophenone with acetic anhydride and a base .
  • Functional Simplicity : The absence of proline and benzoyl moieties likely reduces conformational constraints and binding specificity compared to the target compound.

Physicochemical Properties

  • Purity and Analysis : Compounds like S7 and S8 were validated via elemental analysis (±0.5% deviation), ¹H/¹³C-NMR, and FT-IR, ensuring high purity . Similar analytical rigor is expected for the target compound.
  • Melting Points and Solubility :
    • Prolinamide derivatives (e.g., S10 in ) often exhibit higher melting points due to hydrogen bonding from the amide groups.
    • Substituents like acetyl (polar) vs. benzoyl (bulky, less polar) influence solubility in organic solvents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-acetylphenyl)-1-benzoylprolinamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : React 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-acetylphenyl)acetamide .
  • Step 2 : Benzoylate prolinamide derivatives using benzoyl chloride under Schotten-Baumann conditions.
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is standard for isolating intermediates .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 2.17 ppm for acetyl groups) and IR spectroscopy (e.g., 1686 cm1^{-1} for carbonyl stretches) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Use TLC (EtOAc/hexane, 20:80) with RfR_f values for consistency checks .
  • Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, humidity) followed by HPLC-UV analysis to monitor decomposition products .

Q. What spectroscopic techniques are critical for confirming the electronic structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl (amide I/II bands) and acetyl groups.
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and confirm substitution patterns .
  • X-ray Crystallography : Resolve supramolecular features (e.g., hydrogen bonding, π-π stacking) using single-crystal diffraction data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodology :

  • Controlled Experiments : Systematically test solubility in polar (DMSO, EtOAc) and non-polar (hexane) solvents under standardized temperatures.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters and compare with experimental data to identify outliers .

Q. What advanced strategies optimize the reaction yield of this compound in multi-step syntheses?

  • Methodology :

  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) for benzoylation steps to enhance regioselectivity.
  • Solvent Optimization : Replace DMF with ionic liquids to improve reaction efficiency and reduce side products .

Q. How can computational chemistry aid in predicting the compound’s reactivity and supramolecular interactions?

  • Methodology :

  • DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics : Simulate crystal packing using software like Mercury, referencing experimental X-ray data (e.g., C–H···O interactions in crystal lattices) .

Q. What bioanalytical techniques detect trace amounts of this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode with MRM transitions for quantification.
  • Validation : Perform receiver operating characteristic (ROC) analysis to confirm biomarker potential, as demonstrated for related acetamides in cerumen .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with substituted benzoyl groups (e.g., electron-withdrawing vs. donating).
  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to track acyl transfer mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-1-benzoylprolinamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-1-benzoylprolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.